molecular formula C16H17NO B10842120 2-tert-butoxy-9H-carbazole

2-tert-butoxy-9H-carbazole

Katalognummer B10842120
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: VSDPUTYQQKWFAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-butoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole-based compounds are widely used in organic optoelectronic materials due to their unique properties, such as high thermal stability, excellent photophysical properties, and ease of functionalization . The tert-butoxy group in this compound enhances its solubility and modifies its electronic properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

One common method is the Steglich esterification reaction, which uses a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction between carbazole and tert-butyl alcohol . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency.

Industrial production methods for 2-tert-butoxy-9H-carbazole may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

2-tert-butoxy-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

    Oxidation: Oxidation of this compound can lead to the formation of carbazole-2,3-dione.

    Reduction: Reduction can yield this compound-3-ol.

    Substitution: Halogenation reactions can produce compounds like 2-tert-butoxy-3-bromo-9H-carbazole.

Vergleich Mit ähnlichen Verbindungen

2-tert-butoxy-9H-carbazole can be compared with other carbazole derivatives, such as 3,6-di-tert-butyl-9H-carbazole and 2,7-dimethyl-9H-carbazole . These compounds share similar core structures but differ in their substituents, which can significantly impact their properties and applications. For instance, 3,6-di-tert-butyl-9H-carbazole exhibits higher thermal stability and different photophysical properties compared to this compound .

Similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of carbazole derivatives in scientific research and industry.

Eigenschaften

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxy]-9H-carbazole

InChI

InChI=1S/C16H17NO/c1-16(2,3)18-11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3

InChI-Schlüssel

VSDPUTYQQKWFAG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC2=C(C=C1)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.